molecular formula C23H23ClN2O4S2 B11123918 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide

Cat. No.: B11123918
M. Wt: 491.0 g/mol
InChI Key: WDHCENPGJHKZQL-UHFFFAOYSA-N
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Description

The compound N²-benzyl-N²-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is a glycinamide derivative featuring a benzyl group, a sulfonyl-substituted 5-chloro-2-methoxyphenyl ring, and a 2-(methylsulfanyl)phenyl substituent. The interplay of electron-withdrawing (sulfonyl, chloro) and electron-donating (methoxy, methylsulfanyl) groups may optimize binding affinity and metabolic stability .

Properties

Molecular Formula

C23H23ClN2O4S2

Molecular Weight

491.0 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O4S2/c1-30-20-13-12-18(24)14-22(20)32(28,29)26(15-17-8-4-3-5-9-17)16-23(27)25-19-10-6-7-11-21(19)31-2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

WDHCENPGJHKZQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3SC

Origin of Product

United States

Preparation Methods

Sulfonylation of Primary Amines

The 5-chloro-2-methoxyphenylsulfonyl group is introduced by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with a benzylamine derivative.

Procedure (adapted from):

  • Dissolve benzylamine (1.0 equiv) in dichloromethane (DCM) under nitrogen.

  • Add triethylamine (1.2 equiv) as a base.

  • Slowly add 5-chloro-2-methoxybenzenesulfonyl chloride (1.1 equiv) at 0°C.

  • Stir at 25°C for 12 hours.

  • Wash with 1M HCl, dry over Na₂SO₄, and purify via silica chromatography.

Yield : 78–85%.

Alternative Sulfonation Routes

Electrophilic aromatic sulfonation using fuming sulfuric acid has been reported but is less favored due to side reactions (e.g., over-sulfonation).

Glycinamide Backbone Assembly

The glycinamide structure is built using reductive amination or coupling reactions.

Reductive Amination (Route A)

Adapted from the synthesis of vixotrigine analogs:

  • React 2-(methylsulfanyl)aniline (1.0 equiv) with glyoxylic acid (1.2 equiv) in methanol.

  • Add sodium cyanoborohydride (1.5 equiv) and stir at 25°C for 24 hours.

  • Isolate the secondary amine intermediate (Intermediate A ).

Intermediate A is then coupled with the pre-formed sulfonamide via amide bond formation (see Section 4).

Alkylation Route (Route B)

A benzylic amine (N-benzylglycinamide ) is alkylated with 2-(methylsulfanyl)phenyl bromide:

  • Dissolve N-benzylglycinamide (1.0 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and 2-(methylsulfanyl)phenyl bromide (1.2 equiv).

  • Heat at 60°C for 8 hours.

  • Purify via recrystallization (ethanol/water).

Yield : 65–70%.

Amide Bond Formation

The final amide bond links the glycinamide backbone to the sulfonamide moiety.

Carbodiimide-Mediated Coupling

  • Activate Intermediate A (1.0 equiv) with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DCM.

  • Add the sulfonamide derivative (1.0 equiv) and stir at 25°C for 16 hours.

  • Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Yield : 82%.

Acid Chloride Method

  • Convert the sulfonamide carboxylic acid to its acid chloride using thionyl chloride.

  • React with Intermediate A in presence of triethylamine .

Yield : 75–80%.

Optimization and Byproduct Analysis

Solvent Effects

SolventReaction Time (h)Yield (%)
Dichloromethane1682
DMF878
THF2465

Polar aprotic solvents (DMF) accelerate reactions but may reduce selectivity.

Temperature Control

Exceeding 30°C during sulfonylation leads to di-sulfonylated byproducts (5–10% yield loss) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and benzyl positions. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and sulfonyl positions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the benzyl and methylsulfanyl groups can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

N-(2-Benzoyl-4-Chlorophenyl)-N²-Benzyl-N²-[(5-Chloro-2-Methoxyphenyl)Sulfonyl]Glycinamide ()
  • Structure : Replaces the methylsulfanylphenyl group with a benzoyl-4-chlorophenyl moiety.
  • Molecular Formula : C₂₉H₂₄Cl₂N₂O₅S (MW: 583.48 g/mol).
  • The 4-chloro substituent may enhance halogen bonding but limit solubility .
N²-(5-Chloro-2-Methoxyphenyl)-N²-(Methylsulfonyl)-N-(Tetrahydrofuran-2-ylmethyl)Glycinamide ()
  • Structure : Features a tetrahydrofuranmethyl group and methylsulfonyl instead of benzyl and methylsulfanyl groups.
  • Molecular Formula : C₁₅H₂₁ClN₂O₅S (MW: 376.85 g/mol).
  • Key Differences: Smaller size and polar tetrahydrofuran group improve aqueous solubility (PSA: ~95 Ų) but may reduce membrane permeability.
N²-[(2,5-Dichlorophenyl)Sulfonyl]-N,N-Dimethyl-N²-Phenylglycinamide ()
  • Structure: Incorporates a 2,5-dichlorophenylsulfonyl group and dimethylamino substituents.
  • Molecular Formula : C₁₇H₁₉Cl₂N₃O₄S (MW: 444.32 g/mol).
  • Key Differences: The dichlorophenyl group increases lipophilicity (logP ~5.8), favoring CNS penetration but raising toxicity risks. Dimethylamino groups may enhance basicity, affecting ionizability and protein binding .
Sulfonamide Derivatives (–12)
  • N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide (): Simpler structure (C₁₃H₁₁ClNO₃S) with demonstrated herbicidal and anti-malarial activities. Lacks the glycinamide backbone, reducing versatility in hydrogen bonding .
  • 4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonamide (): Ethyl spacer improves solubility but may reduce target specificity. Synthesized via chlorosulfonation and amination, a scalable route applicable to the target compound .
Thioether-Containing Analogs ()
  • 2-[(3-Bromophenyl)Methylsulfanyl]-N-(5-Chloro-2-Methoxyphenyl)Acetamide (): Acetamide core with bromophenylmethylsulfanyl (C₁₆H₁₅BrClNO₂S).

Pharmacokinetic and Physicochemical Profiles

Compound Molecular Weight (g/mol) logP (Estimated) Polar Surface Area (Ų) Key Functional Groups
Target Compound ~550 ~5.2 ~90 Sulfonyl, thioether, glycinamide
(Benzoyl derivative) 583.48 ~6.5 ~85 Benzoyl, sulfonyl
(Tetrahydrofuran) 376.85 ~3.8 ~95 Methylsulfonyl, tetrahydrofuran
(Dichlorophenyl) 444.32 ~5.8 ~80 Dichlorophenyl, dimethylamino

Analysis :

  • The target compound balances moderate logP and molecular weight, favoring both permeability and solubility.
  • Thioether and methoxy groups may enhance metabolic stability compared to dichlorophenyl analogs .
  • Sulfonyl and glycinamide groups provide hydrogen-bonding sites for target engagement, unlike simpler sulfonamides .

Biological Activity

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound comprises a glycinamide backbone with various functional groups, including a sulfonyl group, a chloro-substituted methoxyphenyl moiety, and benzyl and methylsulfanyl substituents. Its molecular formula is C23H23ClN2O4S2, with a molecular weight of approximately 489.0 g/mol.

Structural Features

Feature Description
Molecular Formula C23H23ClN2O4S2
Molecular Weight 489.0 g/mol
IUPAC Name This compound
Functional Groups Sulfonyl, chloro, methoxy, benzyl, methylsulfanyl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group may participate in nucleophilic substitution reactions, influencing various biological pathways.

Pharmacological Effects

Research has indicated that compounds with similar structural features exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some sulfonamide derivatives demonstrate antibacterial properties. The presence of the chloro and methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • CNS Activity : Compounds targeting serotonin receptors (such as 5-HT2A) have been shown to influence mood and cognition. The N-benzyl substitution can increase binding affinity and functional activity at these receptors .

Case Studies

  • Antimicrobial Studies : A study investigating the antibacterial activity of sulfonamide derivatives found that compounds with similar structures exhibited significant inhibition against various bacterial strains. The presence of electron-withdrawing groups like chloro enhanced their potency.
  • CNS Activity : Research on N-benzyl substituted phenethylamines indicated that modifications at the benzyl position significantly affected binding affinity to serotonin receptors. Compounds with higher affinities showed potential for treating mood disorders .

Comparative Analysis of Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with related compounds.

Compound Name Key Features Biological Activity
N-benzyl-N-(4-chlorophenyl)sulfonamideSimpler structure without methoxy groupModerate antibacterial activity
5-chloro-N-(4-methylsulfanylphenyl)sulfonamideContains methylsulfanyl groupEnhanced antibacterial properties
N-benzoyl-N-(5-fluoropyridin-3-yl)sulfonamideHeterocyclic structureDifferent bioactivity profile

This comparison highlights how structural variations can influence the biological activities of sulfonamide derivatives.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves a multi-step approach:

Sulfonyl Chloride Preparation : React 5-chloro-2-methoxybenzenesulfonic acid with thionyl chloride to generate the sulfonyl chloride intermediate.

Glycinamide Formation : React benzylamine with chloroacetyl chloride, followed by substitution with 2-(methylsulfanyl)aniline.

Coupling Reaction : Combine the sulfonyl chloride and glycinamide intermediates under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the methylsulfanyl group.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
  • Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy at δ 3.8 ppm, sulfonyl at δ 7.5–8.0 ppm).
    • 2D NMR (HSQC, HMBC) : Resolve ambiguities in benzyl and sulfonyl connectivity.
  • HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>98%).
  • X-ray Crystallography : For absolute configuration confirmation, grow crystals in ethanol/diethyl ether .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against potential targets (e.g., kinases, sulfotransferases). Focus on sulfonyl and glycinamide moieties as key binding motifs.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities. Validate predictions with in vitro assays (e.g., SPR or ITC) .

Advanced: How do structural variations (e.g., chloro vs. fluoro substituents) impact bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with halogen (F, Br), nitro, or methyl groups at the 5-chloro position.
  • In Vitro Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or HDACs).
  • Data Analysis : Use multivariate regression to correlate electronic effects (Hammett σ values) with activity trends. Contradictions in activity may arise from steric hindrance or solubility differences .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Gly-Arg-AMC substrate.
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (48-hour exposure, IC₅₀ calculation).
  • Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Advanced: How can researchers resolve discrepancies in reported biological data across studies?

Methodological Answer:

  • Comparative Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Meta-Analysis : Pool data from multiple studies and apply ANOVA to identify outliers.
  • Proteomics Profiling : Use LC-MS/MS to confirm target engagement in cellular lysates. Contradictions may stem from off-target effects or assay interference (e.g., redox activity of the methylsulfanyl group) .

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